Cas no 861885-42-9 (Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI))

Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) 化学的及び物理的性質
名前と識別子
-
- Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI)
- (4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
- G68764
- MFCD34474096
- CS-0179432
- 861885-42-9
- (4R)-4-phenyl-2-[2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]phenyl]-4,5-dihydro-1,3-oxazole
-
- インチ: 1S/C30H24N2O3/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2/t25-,26-/m0/s1
- InChIKey: WBBKXXKVLURHRH-UIOOFZCWSA-N
- ほほえんだ: O(C1C=CC=CC=1C1OC[C@@H](C2C=CC=CC=2)N=1)C1C=CC=CC=1C1OC[C@@H](C2C=CC=CC=2)N=1
計算された属性
- せいみつぶんしりょう: 460.17869263g/mol
- どういたいしつりょう: 460.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 52.4Ų
Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A197425-1g |
(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |
861885-42-9 | 98% | 1g |
$583.0 | 2025-02-24 | |
Ambeed | A197425-5g |
(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |
861885-42-9 | 98% | 5g |
$2041.0 | 2025-02-24 | |
abcr | AB588277-250mg |
(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole); . |
861885-42-9 | 250mg |
€378.40 | 2024-04-16 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196206A-250mg |
Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) |
861885-42-9 | 0.98 | 250mg |
¥2300.4 | 2024-07-24 | |
Ambeed | A197425-250mg |
(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |
861885-42-9 | 98% | 250mg |
$216.0 | 2025-03-03 | |
abcr | AB588277-1g |
(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole); . |
861885-42-9 | 1g |
€911.80 | 2024-04-16 | ||
1PlusChem | 1P024HQ9-5g |
(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |
861885-42-9 | 98% | 5g |
$1911.00 | 2023-12-16 | |
1PlusChem | 1P024HQ9-1g |
(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |
861885-42-9 | 98% | 1g |
$546.00 | 2023-12-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196206A-1g |
Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) |
861885-42-9 | 0.98 | 1g |
¥6211.8 | 2024-07-24 | |
Ambeed | A197425-5g |
(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |
861885-42-9 | 98% | 5g |
$2041.0 | 2025-03-03 |
Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) 関連文献
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI)に関する追加情報
Introduction to Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) and Its Significance in Modern Chemical Biology
The compound with the CAS number 861885-42-9, specifically identified as Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI), represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of heterocyclic organic substances that have garnered significant attention due to their unique structural and functional properties. The oxazole core, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, is a privileged scaffold in medicinal chemistry. Its incorporation into more complex molecules often enhances biological activity and selectivity.
The specific structure of Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) highlights its complexity and potential utility. The presence of the oxydi-2,1-phenylene bridge connecting two oxazole units suggests a rigid framework that could influence interactions with biological targets. Additionally, the (4R,4'R)-configuration indicates a specific stereochemical arrangement that may be critical for biological activity. The substitution with 4-phenyl groups further diversifies its chemical profile and opens up possibilities for modulating its properties.
In recent years, there has been a surge in research focusing on oxazole derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The structural features of oxazoles contribute to their ability to interact with biological macromolecules such as proteins and enzymes. For instance, the oxygen atom in the oxazole ring can form hydrogen bonds with polar residues in proteins, while the aromatic rings can engage in π-stacking interactions.
One of the most compelling aspects of oxazole-based compounds is their adaptability in drug design. Researchers have leveraged the oxazole scaffold to develop molecules that exhibit high affinity and selectivity for specific biological targets. This adaptability is particularly evident in the development of kinase inhibitors, where oxazole derivatives have shown promise in preclinical studies. The rigid structure provided by the oxydi-2,1-phenylene bridge enhances binding affinity by restricting conformational flexibility at the binding site.
The stereochemical configuration at the chiral centers is another critical factor that influences the biological activity of Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI). The (4R,4'R)-configuration ensures that the molecule adopts a specific conformation that may be essential for optimal binding to biological targets. This stereochemical control is often achieved through careful synthetic strategies that preserve or introduce chirality at strategic positions within the molecule.
Recent advancements in computational chemistry have further accelerated the discovery of novel oxazole derivatives. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets at an atomic level. This approach has been instrumental in identifying lead compounds for further optimization. By integrating experimental data with computational predictions, researchers can refine their understanding of structure-activity relationships and develop more effective therapeutic agents.
The synthesis of complex molecules like Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) presents unique challenges but also opportunities for innovation. Multi-step synthetic routes often involve advanced catalytic methods and transition-metal-mediated reactions to construct the desired framework efficiently. The introduction of stereocenters at specific positions requires precise control over reaction conditions to ensure high enantioselectivity.
In conclusion,Oxazole, (9CI) derivative with CAS number 861885-42-9 exemplifies the growing interest in heterocyclic compounds for drug discovery. Its unique structural features and potential biological activities make it a valuable candidate for further exploration. As research continues to uncover new applications for this class of molecules,Oxazole, (9CI) derivatives are likely to play an increasingly important role in developing next-generation therapeutics.
861885-42-9 (Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI)) 関連製品
- 946216-80-4(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide)
- 1366461-35-9((3R)-3-(5-bromothiophen-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 898437-80-4(3-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(4-ethylpiperazin-1-yl)pyridazine)
- 2309473-82-1(4-(Chloromethyl)-3-(difluoromethyl)pyridine;hydrochloride)
- 851949-11-6(ethyl 5-(3,4-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 1261233-63-9(tert-Butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate)
- 1797181-56-6(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide)
- 864292-36-4(6-bromo-2,4-dichloro-8-methoxy-quinazoline)
- 2202420-69-5(N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide)
- 760189-08-0(2-(2,2-dimethylpropanoyl)cyclopentan-1-one)
